(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS: 1285531-43-2) is a pyrazole-carbohydrazide derivative featuring a hydrazone linkage between a 1H-indol-3-ylmethylene group and a pyrazole core substituted with a 4-((4-methylbenzyl)oxy)phenyl moiety. Its molecular formula is C27H23N5O2 (molar mass: 457.51 g/mol).
This compound belongs to a class of carbohydrazides studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis typically involves condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-18-6-8-19(9-7-18)17-34-22-12-10-20(11-13-22)25-14-26(31-30-25)27(33)32-29-16-21-15-28-24-5-3-2-4-23(21)24/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMGINEHJBHCI-MUFRIFMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indole moiety, a pyrazole ring, and a hydrazide functional group. The molecular formula is , with a molecular weight of approximately 378.44 g/mol. The structural representation is as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of related pyrazole derivatives demonstrated that certain compounds inhibited cell growth in HeLa, MCF-7, and HT-29 cancer cell lines. For instance, one derivative exhibited an IC50 of 0.34 µM against MCF-7 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These results suggest that the incorporation of indole and pyrazole moieties can enhance anticancer activity through mechanisms such as tubulin polymerization inhibition.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
In vitro studies have indicated that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored, particularly against bacterial strains. Pyrazole derivatives have demonstrated efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
A related study evaluated the antimicrobial activity of a series of pyrazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as antimicrobial agents .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 8 |
| B | Escherichia coli | 16 |
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between indole derivatives and hydrazones. The process can be optimized through various reaction conditions, including solvent choice and temperature, to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related pyrazole compounds. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. One study reported that a closely related compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity . Mechanistic investigations revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored extensively. Compounds with structural similarities to this compound have demonstrated activity against various bacterial strains. For example, studies indicated that certain pyrazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of activity depending on the specific substituents on the pyrazole ring .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Indole moiety | Enhances anticancer properties |
| Pyrazole ring | Contributes to antimicrobial effectiveness |
| Substituents on phenyl groups | Modulate binding affinity and selectivity |
This table summarizes how different structural aspects can affect the compound's biological efficacy.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
- Antiproliferative Studies : A study synthesized a series of indole-based pyrazoles and evaluated their activity against cancer cell lines. The findings suggested that modifications in the indole structure significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another research focused on evaluating a series of pyrazoles for their antibacterial properties. The results indicated that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Variations
The target compound is compared to structurally related pyrazole-carbohydrazides with modifications in the hydrazone-linked aromatic group or pyrazole substituents (Table 1).
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Pyrazole Substituents : The 4-((4-methylbenzyl)oxy)phenyl group introduces steric bulk and lipophilicity compared to smaller substituents like 4-methylphenyl or 5-methylpyrazole .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility, while electron-withdrawing substituents (e.g., chloro in ) may influence reactivity or binding affinity.
Structure-Activity Relationship (SAR) Insights
Role of the Indole Moiety
In contrast, compounds with dimethylamino () or methoxybenzylidene () groups prioritize polar interactions. Computational studies on similar hydrazones suggest that indole derivatives exhibit higher binding energies in molecular docking simulations due to enhanced van der Waals contacts .
Impact of Substituted Phenyl Groups
However, bulky substituents may reduce solubility, as seen in crystallographic studies where similar compounds form tight molecular packing via C–H···π interactions .
Computational and Crystallographic Studies
Preparation Methods
Cyclocondensation of β-Diketones with Hydrazines
The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is synthesized by reacting ethyl acetoacetate with 4-hydroxybenzaldehyde-derived hydrazine. Subsequent hydrolysis with hydrazine hydrate yields the carbohydrazide:
$$
\text{Ethyl ester} + \text{Hydrazine hydrate} \rightarrow \text{3-(4-Hydroxyphenyl)-1H-pyrazole-5-carbohydrazide} + \text{Ethanol}
$$
Reaction Conditions:
Alternative Microwave-Assisted Synthesis
Green methodologies using microwave irradiation significantly enhance reaction efficiency. For instance, 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives are synthesized in 85–90% yields within 5–10 minutes under solvent-free conditions. Adapting this protocol could reduce the pyrazole cyclocondensation time to <15 minutes.
Introduction of the 4-((4-Methylbenzyl)oxy)phenyl Group
O-Benzylation of Phenolic Substrates
The phenolic hydroxyl group is functionalized via nucleophilic substitution with 4-methylbenzyl chloride under basic conditions:
$$
\text{3-(4-Hydroxyphenyl)pyrazole} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{3-(4-((4-Methylbenzyl)oxy)phenyl)pyrazole} + \text{HCl}
$$
Optimized Conditions:
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1). FT-IR analysis confirms ether linkage formation (absence of O–H stretch at 3200–3500 cm$$^{-1}$$, presence of C–O–C at 1250 cm$$^{-1}$$).
Hydrazone Formation via Schiff Base Condensation
Condensation with 1H-Indole-3-carbaldehyde
The carbohydrazide reacts with 1H-indole-3-carbaldehyde in ethanol under reflux to form the title compound:
$$
\text{Pyrazole carbohydrazide} + \text{Indole-3-carbaldehyde} \rightarrow \text{(E)-Hydrazone} + \text{H}_2\text{O}
$$
Key Parameters:
Stereochemical Control and X-ray Validation
The E-configuration of the hydrazone is confirmed by X-ray crystallography, revealing a dihedral angle of 73.3° between the indole and pyrazole planes. The N–N bond length (1.376 Å) and C=O stretch (1636 cm$$^{-1}$$) in FT-IR further support the keto-hydrazone tautomer.
Green Chemistry Approaches and Process Optimization
Solvent-Free Mechanochemical Grinding
Grinding the carbohydrazide and aldehyde in a mortar with a catalytic amount of acetic acid (0.5 mL) achieves 82% yield in 30 minutes, eliminating solvent waste.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 5 minutes with comparable yields (78–81%). This method is ideal for scale-up due to rapid heating and uniform energy distribution.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, 78°C | 4 h | 79 | 98.5 |
| Microwave Irradiation | Solvent-free, 300 W | 5 min | 81 | 99.2 |
| Mechanochemical | Acetic acid, grinding | 30 min | 82 | 97.8 |
Microwave methods offer superior efficiency, while mechanochemical routes align with green chemistry principles.
Q & A
Q. What are the key synthetic routes for synthesizing (E)-N'-((1H-indol-3-yl)methylene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves multi-step processes:
- Pyrazole ring formation : Reacting hydrazine with β-ketoesters under acidic/basic conditions to form the pyrazole core .
- Functionalization : Introducing the 4-((4-methylbenzyl)oxy)phenyl group via nucleophilic substitution with a halide derivative (e.g., 4-methylbenzyl chloride) in the presence of a base like K₂CO₃ .
- Hydrazide formation : Condensation of the pyrazole-carboxylic acid derivative with 1H-indole-3-carbaldehyde under reflux in ethanol, often catalyzed by acetic acid to form the hydrazone linkage .
- Critical parameters : Reaction time (4–8 hours), temperature (60–80°C), and stoichiometric control to avoid side products like Schiff base isomers .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), pyrazole protons (δ 6.5–8.5 ppm), and methylbenzyloxy groups (δ 2.3–4.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. If precipitation occurs, surfactants like Tween-80 or co-solvents (e.g., PEG-400) may be required .
- Stability studies : Conduct HPLC analysis under varying pH (4–9), temperatures (4°C vs. 25°C), and light exposure to identify degradation products .
Q. What are the standard in vitro assays for evaluating its antimicrobial activity?
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or topoisomerase II. Focus on the indole and hydrazone moieties as key pharmacophores .
- MD simulations : Simulate ligand-protein dynamics (100 ns) to assess binding stability and identify residues (e.g., Arg120 in COX-2) critical for hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives from impurities .
- Metabolite profiling : Use LC-MS to detect active/inactive metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .
Q. How can structure-activity relationship (SAR) studies improve anticancer potency?
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance cytotoxicity. Compare IC₅₀ values in MCF-7 and HeLa cells .
- Bioisosteric replacement : Replace the methylbenzyloxy group with trifluoromethyl or ethoxy groups to improve membrane permeability .
Q. What advanced techniques characterize its interaction with DNA or proteins?
- Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B→Z transition) upon compound binding .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for protein targets like EGFR .
Q. How can metabolic pathways be elucidated to predict in vivo efficacy?
- Microsomal incubation : Incubate with rat liver microsomes (RLM) and identify Phase I metabolites (e.g., hydroxylation, N-demethylation) via UPLC-QTOF .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to assess drug-drug interaction risks .
Methodological Notes
- Contradictions in evidence : While some studies report strong antimicrobial activity (MIC ≤ 2 µg/mL) , others note limited efficacy due to poor solubility . Researchers should prioritize formulation optimization (e.g., nanoencapsulation) to address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
